4-(4-Bromothiophen-2-YL)benzaldehyde
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Overview
Description
4-(4-Bromothiophen-2-YL)benzaldehyde is an organic compound with the molecular formula C11H7BrOS It is a derivative of benzaldehyde where the benzene ring is substituted with a bromothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromothiophen-2-YL)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the use of N-bromosuccinimide (NBS) for the bromination of thiophene, followed by a Vilsmeier-Haack reaction to introduce the formyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromothiophen-2-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium-catalyzed Suzuki coupling reactions often use boronic acids as reagents.
Major Products:
Oxidation: 4-(4-Bromothiophen-2-YL)benzoic acid.
Reduction: 4-(4-Bromothiophen-2-YL)benzyl alcohol.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
4-(4-Bromothiophen-2-YL)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-Bromothiophen-2-YL)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The bromothiophene moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the thiophene ring, resulting in different chemical properties and reactivity.
4-(4-Bromophenyl)thiazol-2-amine: Contains a thiazole ring instead of a thiophene ring, leading to different biological activities.
Thiophene-2-carboxaldehyde: Similar thiophene ring but lacks the bromine substitution, affecting its reactivity and applications.
Uniqueness: 4-(4-Bromothiophen-2-YL)benzaldehyde is unique due to the presence of both the bromine and thiophene moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H7BrOS |
---|---|
Molecular Weight |
267.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-10-5-11(14-7-10)9-3-1-8(6-13)2-4-9/h1-7H |
InChI Key |
USNCJYKJZUMSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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